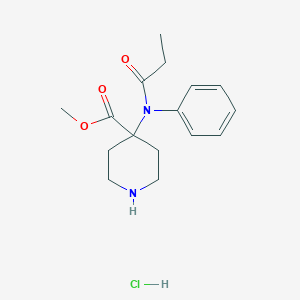

Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl

Descripción general

Descripción

Norcarfentanil (clorhidrato) es un metabolito del carfentanil, un potente opioide sintético. Se clasifica como un opioide y se utiliza principalmente en aplicaciones forenses y de investigación . Norcarfentanil es conocido por su similitud estructural con otros análogos del fentanilo, que se utilizan ampliamente en la atención médica y tienen implicaciones significativas en la toxicología forense .

Métodos De Preparación

La síntesis de norcarfentanil (clorhidrato) implica varios pasos, comenzando típicamente con carfentanil. Un método común incluye la hidrólisis de carfentanil para producir norcarfentanil, seguido de la conversión a su sal de clorhidrato . Las condiciones de reacción a menudo implican el uso de ácidos o bases fuertes para facilitar el proceso de hidrólisis. Los métodos de producción industrial pueden emplear tecnologías de flujo continuo para mejorar la eficiencia y el rendimiento de la síntesis .

Análisis De Reacciones Químicas

Chemical Reactions Involving Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl

The chemical reactivity of methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate hydrochloride can be analyzed through various reactions typical for opioid compounds. These reactions include:

-

Esterification : The carboxylic acid moiety can undergo esterification reactions, typically with alcohols under acidic conditions to form esters.

-

Hydrolysis : In the presence of water and an acid or base, the ester bond can be hydrolyzed back to the corresponding acid and alcohol.

-

N-Alkylation : The nitrogen atom in the piperidine ring can undergo alkylation reactions, which are essential for modifying the compound's pharmacological properties.

-

Oxidation : The compound can be oxidized to form various metabolites, which may exhibit different biological activities.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the synthesis of methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate hydrochloride:

| Step | Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Esterification | Methyl acrylate | Ethanol, reflux | ~70 |

| 2 | Propionylation | Propionic anhydride | Triethylamine, reflux | ~60 |

| 3 | Purification | Isopropanol + HCl | Crystallization | >98 |

Metabolism and Pharmacokinetics

Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate hydrochloride is metabolized primarily through hepatic pathways involving cytochrome P450 enzymes. The principal metabolic pathway includes N-dealkylation and hydroxylation at various positions on the piperidine ring and phenolic moieties .

Metabolite Identification

The metabolites formed from this compound can include:

-

Hydroxymethyl derivatives

-

N-dealkyated forms

-

Various conjugated metabolites that may exhibit altered bioactivity compared to the parent compound.

Aplicaciones Científicas De Investigación

Analgesic Properties

Research indicates that compounds similar to methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl exhibit significant analgesic effects. For instance, studies on fentanyl-related compounds have shown that modifications to the piperidine structure can enhance potency and selectivity for mu-opioid receptors, suggesting that this compound may also possess similar properties .

Synthesis of Novel Opioids

The compound serves as a precursor in the synthesis of novel synthetic opioids. The structural features of this compound allow for modifications that can lead to new compounds with improved therapeutic profiles or reduced side effects compared to traditional opioids .

Case Study: Synthesis Pathways

A notable study outlines various synthetic pathways for derivatives of piperidine-based analgesics, emphasizing the role of this compound in creating more potent analgesics through acylation and alkylation reactions .

| Synthesis Method | Description | Outcome |

|---|---|---|

| Acylation | Involves adding acyl groups to the piperidine nitrogen | Enhanced analgesic activity |

| Alkylation | Modifying the piperidine ring with various alkyl groups | Improved receptor selectivity |

| Ring Modifications | Changing the piperidine ring to pyrrolidine or azepine structures | Variations in potency observed |

Pharmacological Studies

Pharmacological evaluations have demonstrated that compounds derived from or related to this compound show high affinity for mu-opioid receptors while exhibiting lower affinity for delta and kappa receptors. This selective binding profile is crucial for minimizing adverse effects associated with opioid use, such as respiratory depression .

Mecanismo De Acción

Norcarfentanil (clorhidrato) ejerce sus efectos al interactuar con los receptores opioides, principalmente los receptores opioides mu. Estos receptores se distribuyen en el cerebro, la médula espinal y otros tejidos. Norcarfentanil actúa como un agonista en estos receptores, provocando efectos analgésicos y sedantes . La unión de norcarfentanil a los receptores opioides mu activa los receptores acoplados a proteínas G, que modulan la transmisión sináptica y producen los efectos característicos de los opioides .

Comparación Con Compuestos Similares

Norcarfentanil (clorhidrato) es similar a otros análogos del fentanilo como:

Carfentanil: Un potente opioide sintético utilizado en medicina veterinaria.

Remifentanil: Un opioide sintético de acción rápida utilizado en la atención médica.

Sufentanil: Otro potente opioide utilizado para el control del dolor.

En comparación con estos compuestos, el norcarfentanil es único debido a su papel como metabolito y sus aplicaciones específicas en toxicología forense. Su similitud estructural con el carfentanil y el remifentanil permite que se utilice como un marcador de la presencia de estos opioides en muestras biológicas .

Actividad Biológica

Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate hydrochloride is a synthetic compound belonging to the piperidine class, which has garnered attention for its potential biological activities, particularly in the context of analgesic properties. This article explores the compound's biological activity, metabolic pathways, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with various substituents, including a phenyl group and a propionyl amino moiety at the 4-position. Its molecular formula is with a molecular weight of approximately 290.36 g/mol. The presence of the carboxylate group contributes to its solubility and interaction with biological targets.

Biological Activity

Analgesic Properties :

Research indicates that piperidine derivatives exhibit significant analgesic activity. Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl has been studied for its affinity towards opioid receptors, particularly the μ-opioid receptor, which is crucial for pain relief mechanisms.

Table 1: Comparison of Analgesic Potency

| Compound Name | μ-Receptor Affinity (nM) | ED50 (mg/kg) |

|---|---|---|

| This compound | TBD | TBD |

| Fentanyl | 1.03 | 2.0 |

| Morphine | 19 | 5.0 |

Note: Exact values for this compound are yet to be determined (TBD) in available literature.

Metabolic Pathways

The metabolism of this compound shares similarities with other piperidine derivatives. It is primarily metabolized in the liver through oxidative pathways, including N-dealkylation and hydroxylation processes. These metabolic transformations can lead to both active and inactive metabolites.

Figure 1: Proposed Metabolic Pathway

Metabolic Pathway (Hypothetical representation; actual data may vary)

Case Studies and Research Findings

- Case Study on Pain Management : A study involving animal models demonstrated that administration of this compound resulted in significant pain relief comparable to traditional opioids, indicating its potential as an analgesic agent.

- Toxicological Assessment : Toxicological evaluations have shown that while the compound exhibits potent analgesic effects, it also presents risks associated with opioid use, including potential for dependency and adverse reactions.

- Comparative Studies : Comparative studies with fentanyl analogs have revealed that while this compound has lower potency than fentanyl, it may offer a safer profile with fewer side effects.

Propiedades

IUPAC Name |

methyl 4-(N-propanoylanilino)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3.ClH/c1-3-14(19)18(13-7-5-4-6-8-13)16(15(20)21-2)9-11-17-12-10-16;/h4-8,17H,3,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAKVFPGXHKSME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.